molecular formula C19H25Cl2N3O3 B392277 ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B392277
M. Wt: 414.3g/mol
InChI Key: GYXKQVKLKXTQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a bis(2-chloroethyl)amino group, making it a derivative of nitrogen mustards, which are known for their alkylating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the bis(2-chloroethyl)amine, which is then reacted with a suitable aromatic compound to introduce the bis(2-chloroethyl)amino group. The final step involves the formation of the pyrimidine ring and the esterification to obtain the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the carboxylic acid, while oxidation can lead to the formation of various oxidized derivatives .

Scientific Research Applications

ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its alkylating properties. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structure, which combines the pyrimidine ring with the bis(2-chloroethyl)amino group. This unique combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C19H25Cl2N3O3

Molecular Weight

414.3g/mol

IUPAC Name

ethyl 4-[3-[bis(2-chloroethyl)amino]-5-methylphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25Cl2N3O3/c1-4-27-18(25)16-13(3)22-19(26)23-17(16)14-9-12(2)10-15(11-14)24(7-5-20)8-6-21/h9-11,17H,4-8H2,1-3H3,(H2,22,23,26)

InChI Key

GYXKQVKLKXTQPF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC(=C2)C)N(CCCl)CCCl)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC(=C2)C)N(CCCl)CCCl)C

Origin of Product

United States

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